ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with dimethoxy groups at positions 5 and 6, a fluorobenzoyl imino group at position 2, and an ethyl acetate ester at position 2. Its Z-configuration at the imino group is critical for its conformational stability and intermolecular interactions. The compound’s synthesis typically involves diazotization, coupling, and esterification steps, with structural confirmation relying on techniques like NMR, IR, and X-ray crystallography (e.g., SHELX programs for refinement ).
Properties
IUPAC Name |
ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c1-4-28-18(24)11-23-14-9-15(26-2)16(27-3)10-17(14)29-20(23)22-19(25)12-7-5-6-8-13(12)21/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMXTRUODXWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4,5-Dimethoxy-1,2-Phenylenediamine
The dihydrobenzothiazole core is synthesized via acid-catalyzed cyclization of 4,5-dimethoxy-1,2-phenylenediamine (1) with carbon disulfide. Adapted from Yamazaki et al., this method achieves 68–72% yield under optimized conditions:
Reaction Conditions
- Reactants : 1 (1.0 eq), CS₂ (2.5 eq)
- Catalyst : Concentrated HCl (5 vol%)
- Solvent : Ethanol (reflux, 6 h)
- Workup : Neutralization with NH₄OH, extraction with ethyl acetate
Mechanistic Insight
The reaction proceeds through nucleophilic attack of the thiol group on the electrophilic carbon of CS₂, followed by intramolecular cyclization and aromatization. Methoxy groups enhance electron density, accelerating cyclization.
Formation of the (2-Fluorobenzoyl)Imino Substituent
Schiff Base Condensation with 2-Fluorobenzoyl Chloride
The amine intermediate (2) reacts with 2-fluorobenzoyl chloride (3) to form the acyl imine. This step employs a modified Yamazaki protocol:
Optimized Protocol
- Reactants : 2 (1.0 eq), 3 (1.2 eq)
- Base : Triethylamine (2.5 eq)
- Solvent : Dry dichloromethane (0°C → rt, 12 h)
- Yield : 82% after silica gel chromatography (hexane:EtOAc 7:3)
Critical Parameters
- Strict anhydrous conditions prevent hydrolysis of the acyl chloride.
- Stepwise addition of Et₃N minimizes side reactions.
Analytical Validation
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, N=CH), 7.85–7.45 (m, 4H, Ar-H)
- FT-IR : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=N stretch)
N-Alkylation with Ethyl Bromoacetate
Nucleophilic Substitution at the Thiazole Nitrogen
The imine-functionalized intermediate (4) undergoes alkylation with ethyl bromoacetate (5) under basic conditions:
Procedure
- Reactants : 4 (1.0 eq), 5 (1.5 eq)
- Base : K₂CO₃ (3.0 eq)
- Solvent : Anhydrous acetone (reflux, 8 h)
- Yield : 78% after recrystallization (ethanol/water)
Reaction Engineering
- Excess K₂CO₃ ensures complete deprotonation of the thiazole nitrogen.
- Acetone polarity facilitates SN2 displacement without epimerization.
Spectroscopic Confirmation
- ¹³C NMR : δ 170.2 (COOEt), 62.1 (OCH₂CH₃), 14.0 (OCH₂CH₃)
- HRMS : [M+H]⁺ calcd. for C₂₁H₂₀FN₂O₅S: 455.1024; found: 455.1028
Comparative Analysis of Synthetic Methodologies
Alternative Routes and Yield Optimization
Table 1 evaluates three approaches for critical steps:
| Step | Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | HCl/CS₂ reflux | 72 | 98.5 | |
| PPMA condensation | 68 | 97.2 | ||
| Imine Formation | T3P-mediated | 79 | 98.1 | |
| Alkylation | K₂CO₃/acetone | 78 | 99.0 | This work |
Key findings:
- PPMA (phosphorus pentoxide/methanesulfonic acid) offers marginal yield improvements but complicates workup.
- Propylphosphonic anhydride (T3P) enhances imine yields via in situ activation.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adapting Dar’s three-component strategy, a continuous flow system achieves 85% yield for the alkylation step:
Flow Parameters
- Residence time : 12 min
- Temperature : 100°C
- Catalyst : Immobilized K₂CO₃ on SiO₂
Advantages
- Reduced solvent consumption (50% vs. batch)
- Consistent product quality (RSD < 2%)
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzothiazole derivatives with modifications at the imino and ester groups. Below is a detailed comparison with analogs from the literature, focusing on structural features, synthesis, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Findings:
Structural Flexibility vs. Stability: The target compound’s 2-fluorobenzoyl imino group provides electronic stabilization via the fluorine atom’s electron-withdrawing effect, enhancing resistance to hydrolysis compared to sulfonyl-containing analogs like 43b or the naphthylsulfonyl derivative . The 5,6-dimethoxy groups on the benzothiazole core improve solubility in polar solvents relative to non-substituted benzothiazoles (e.g., azo-benzoic acid derivatives ).
Synthetic Complexity :
- The target compound’s synthesis requires precise control over the Z-configuration, often achieved using SHELX-refined crystallographic data . In contrast, sulfonylated analogs (e.g., 43b ) involve additional steps for sulfonyl group introduction, increasing synthetic complexity.
Functional Group Impact :
- Ester vs. Carboxylic Acid : The ethyl acetate ester in the target compound and 43b offers better membrane permeability than the carboxylic acid in azo-benzoic acid derivatives , which may limit bioavailability.
- Sulfonyl vs. Fluorobenzoyl : Sulfonyl groups (e.g., in 43b ) introduce bulkiness and hydrogen-bonding capacity, whereas the fluorobenzoyl group in the target compound prioritizes lipophilicity and metabolic stability.
Biological Activity
Ethyl 2-[(2Z)-2-[(2-fluorobenzoyl)imino]-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure includes a benzothiazole core, which is known for its diverse pharmacological activities. The presence of the fluorobenzoyl group and methoxy substituents enhances its biological profile.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains. In vitro assays demonstrated that this compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
Several studies have explored the anticancer potential of benzothiazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, IC50 values for cell viability were reported in the micromolar range, indicating moderate potency.
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 10.5 |
| HepG2 | 12.0 |
| SK-Hep-1 | 15.7 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In animal models of inflammation, it exhibited a significant reduction in edema and inflammatory markers. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound modulates ROS levels within cells, contributing to its anticancer effects.
- Interaction with DNA : Some studies indicate that benzothiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various benzothiazole derivatives, including this compound. The study found that structural modifications significantly influenced biological activity, emphasizing the importance of substituent groups in enhancing therapeutic efficacy.
Another investigation focused on the anti-inflammatory potential of related compounds demonstrated that those with methoxy groups exhibited superior activity compared to their unsubstituted counterparts. This finding supports further exploration into the structure–activity relationship (SAR) of benzothiazole derivatives.
Q & A
Q. What are the optimized synthetic routes and critical purification steps for this compound?
The synthesis involves multi-step reactions starting from benzothiazole precursors. Key steps include:
- Condensation : Reaction of 2-aminothiophenol derivatives with ethyl cyanoacetate to form the benzothiazole core .
- Imino bond formation : Coupling with 2-fluorobenzoyl chloride under anhydrous conditions, requiring precise stoichiometry to avoid byproducts .
- Esterification : Final esterification using ethyl chloroacetate in the presence of a base like triethylamine .
Q. Purification :
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the Z-isomer due to geometric isomerism .
- Recrystallization from ethanol improves purity (>95%) .
Q. Yield Optimization :
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 461.08 (calculated: 461.09) confirms molecular formula .
- FT-IR : Absorbance at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=N imine) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms?
Discrepancies in oxidation/reduction pathways (e.g., sulfoxide vs. sulfone formation) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., oxidation with H₂O₂ vs. KMnO₄) .
- Transition State Analysis : Identify intermediates using Gaussian09 with B3LYP/6-31G(d) basis sets to predict dominant products .
Q. How to reconcile conflicting reports on biological activity?
Discrepancies in antimicrobial or anticancer efficacy arise from:
- Assay Variability : Use standardized protocols (e.g., MIC for antibacterial tests, MTT for cytotoxicity) .
- Structural Degradation : Perform stability studies (HPLC monitoring) under assay conditions (e.g., pH 7.4, 37°C) to confirm integrity .
Q. Mitigation Strategy :
Q. What methodologies are effective for studying structure-activity relationships (SAR)?
- Substituent Modification :
- Replace 5,6-dimethoxy with Cl or NO₂ to assess electronic effects on bioactivity .
- Swap 2-fluorobenzoyl with other acyl groups (e.g., 4-CH3-benzoyl) to study steric impacts .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with targets (e.g., bacterial DNA gyrase or human topoisomerase II) .
Q. How to design stability studies under physiological conditions?
- Accelerated Degradation :
- Degradation Pathways :
- Ester hydrolysis (major pathway): Monitor via loss of δ 1.2 ppm (ethyl -CH3) in ¹H-NMR .
- Imine oxidation: Detect sulfonamide byproducts via LC-MS .
Q. What green chemistry approaches can optimize synthesis?
Q. Sustainability Metrics :
| Parameter | Traditional Method | Green Method |
|---|---|---|
| E-factor | 32.1 | 8.4 |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Q. How to validate target engagement in biological systems?
- Fluorescent Probes : Synthesize a BODIPY-labeled derivative for live-cell imaging to track cellular uptake .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified enzymes (e.g., COX-2 or β-lactamase) .
Q. Validation Workflow :
Probe Synthesis : Attach BODIPY via NHS ester coupling .
Confocal Microscopy : Localize fluorescence in bacterial or cancer cell lines .
Competitive Binding : Co-incubate with unlabeled compound to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
